molecular formula C5H3ClOS B1590547 5-Chlorothiophene-3-carbaldehyde CAS No. 36155-85-8

5-Chlorothiophene-3-carbaldehyde

Cat. No.: B1590547
CAS No.: 36155-85-8
M. Wt: 146.6 g/mol
InChI Key: BGOGYRKWKJGOHZ-UHFFFAOYSA-N
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Description

5-Chlorothiophene-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of a chlorine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiophene-3-carbaldehyde can be synthesized through various methods. One common approach involves the halogenation of thiophene followed by formylation. For instance, starting with 3-chlorothiophene, the compound can be formylated using Vilsmeier-Haack reaction conditions, which typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorothiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which is crucial in forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 2,5-Thiophenedicarboxaldehyde
  • 5-Methyl-2-thiophenecarboxaldehyde
  • 2-Thiophenecarboxaldehyde
  • 4-Bromo-2-thiophenecarboxaldehyde
  • 5-Nitro-2-thiophenecarboxaldehyde

Uniqueness

5-Chlorothiophene-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the thiophene ring. This combination of functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOGYRKWKJGOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484387
Record name 5-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-85-8
Record name 5-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothiophene-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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